Cas no 1536945-00-2 (3-(3-bromo-4-fluorophenyl)butanoic acid)

3-(3-Bromo-4-fluorophenyl)butanoic acid is a halogenated phenylbutanoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo-fluorophenyl moiety, which enhances reactivity and selectivity in synthetic transformations, making it a valuable intermediate for designing bioactive compounds. The presence of both bromine and fluorine substituents offers opportunities for further functionalization via cross-coupling or nucleophilic substitution reactions. The carboxylic acid group provides a handle for derivatization, enabling conjugation or salt formation. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its balanced lipophilicity and electronic properties. High-purity grades ensure reproducibility in research applications.
3-(3-bromo-4-fluorophenyl)butanoic acid structure
1536945-00-2 structure
Product Name:3-(3-bromo-4-fluorophenyl)butanoic acid
CAS No:1536945-00-2
MF:C10H10BrFO2
MW:261.087605953217
MDL:MFCD26658140
CID:4604608
PubChem ID:83735564
Update Time:2025-05-19

3-(3-bromo-4-fluorophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromo-4-fluorophenyl)butanoic acid
    • MDL: MFCD26658140
    • Inchi: 1S/C10H10BrFO2/c1-6(4-10(13)14)7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
    • InChI Key: IDEMSQYTNLYACJ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(C1=CC=C(F)C(Br)=C1)C

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3-(3-bromo-4-fluorophenyl)butanoic acid Related Literature

Additional information on 3-(3-bromo-4-fluorophenyl)butanoic acid

Introduction to 3-(3-bromo-4-fluorophenyl)butanoic acid (CAS No. 1536945-00-2)

3-(3-bromo-4-fluorophenyl)butanoic acid, identified by the chemical identifier CAS No. 1536945-00-2, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of arylalkanoic acids, characterized by its unique structural features that include a bromine substituent at the 3-position and a fluorine atom at the 4-position of the phenyl ring, coupled with a butanoic acid side chain. The presence of these halogen atoms imparts distinct electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.

The structure of 3-(3-bromo-4-fluorophenyl)butanoic acid facilitates its utility in the synthesis of various bioactive molecules. The carboxylic acid moiety (-COOH) allows for further functionalization, enabling the creation of esters, amides, or other derivatives that can modulate biological activity. The aromatic ring, with its electron-withdrawing bromine and electron-donating fluorine substituents, influences both the reactivity and binding affinity of the compound towards biological targets.

In recent years, there has been growing interest in 3-(3-bromo-4-fluorophenyl)butanoic acid due to its potential applications in drug discovery. The halogenated aromatic system is particularly attractive in medicinal chemistry because it can enhance metabolic stability and binding interactions with enzymes or receptors. For instance, studies have demonstrated that such structural motifs are prevalent in kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

One of the most compelling aspects of CAS No. 1536945-00-2 is its role as a precursor in the synthesis of novel therapeutic agents. Researchers have leveraged its framework to develop compounds with anti-inflammatory, antiviral, and anticancer properties. The bromo and fluoro substituents play a pivotal role in tuning the pharmacokinetic profiles of these derivatives, ensuring improved bioavailability and target specificity.

Recent advancements in computational chemistry have further highlighted the significance of 3-(3-bromo-4-fluorophenyl)butanoic acid. Molecular docking studies have shown that derivatives of this compound can effectively interact with proteins involved in disease pathways. For example, modifications at the carboxylic acid group have led to compounds that exhibit potent inhibition against certain proteases implicated in neurodegenerative disorders. This underscores the versatility of this scaffold in addressing unmet medical needs.

The synthetic pathways for obtaining CAS No. 1536945-00-2 have also seen considerable innovation. Modern synthetic techniques, such as cross-coupling reactions and palladium catalysis, have enabled more efficient and scalable production methods. These advancements not only reduce costs but also allow for greater access to this valuable building block for academic and industrial researchers alike.

Moreover, the environmental and regulatory considerations surrounding 3-(3-bromo-4-fluorophenyl)butanoic acid are favorable compared to many traditional pharmaceutical intermediates. The compound’s stability under various conditions and its compatibility with green chemistry principles make it an attractive choice for sustainable drug development initiatives.

Looking ahead, the future prospects for CAS No. 1536945-00-2 appear promising as more research uncovers its potential applications. Collaborative efforts between academia and industry are likely to yield novel derivatives with enhanced therapeutic efficacy and reduced side effects. As computational tools continue to refine our understanding of molecular interactions, compounds derived from this scaffold will remain at the forefront of drug discovery efforts.

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